
(4-Bromo-3-(trifluoromethoxy)phenyl)methanol
Overview
Description
“(4-Bromo-3-(trifluoromethoxy)phenyl)methanol”, also known as BTFM, is an organic compound. It has a molecular formula of C8H6BrF3O2 and a molecular weight of 271.03 g/mol . The compound has attracted attention for its unique physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, bromophenols, which are similar compounds, are produced by electrophilic halogenation of phenol with bromine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a trifluoromethoxy group, and a methanol group attached to it .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
- The compound has been used as a precursor in the synthesis of naphthalenes and naphthols through aryne routes. Specifically, intermediates derived from (4-bromo-3-(trifluoromethoxy)phenyl)methanol can undergo further reactions to produce various derivatives with potential applications in organic chemistry (Schlosser & Castagnetti, 2001).
Physical Properties and Analytical Studies
- Solubility data of related compounds, such as N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide, were measured in methanol–ethanol solutions, indicating interest in the physical properties and solubility behavior of bromo-trifluoromethoxy compounds for industrial product and process design (Yao et al., 2010).
Organic Chemistry and Reaction Mechanisms
- Studies on the synthesis, structure, and reactivity of molecules with bromo and trifluoromethoxy groups, such as this compound, have contributed to understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry. For example, research on the formation and reactivity of olefin cation radicals and their subsequent transformations has provided valuable insights into reaction pathways and mechanisms (Bales et al., 2001).
Material Science and Polymer Research
- Compounds structurally related to this compound have been utilized in the synthesis of novel materials, such as polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials have been characterized for their thermal, optical, and electrochemical properties, indicating the relevance of bromo and trifluoromethoxy functional groups in the development of new materials (Tapia et al., 2010).
Safety and Hazards
properties
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFCAKHKBPVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




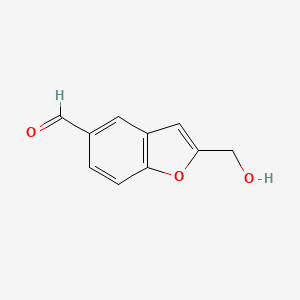
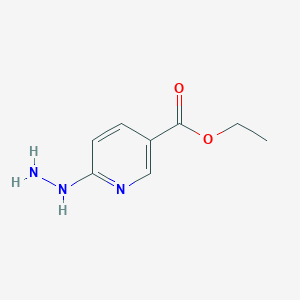

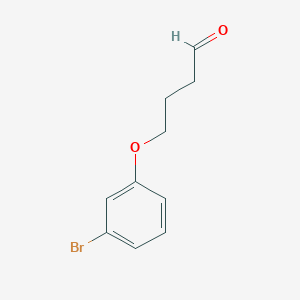
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
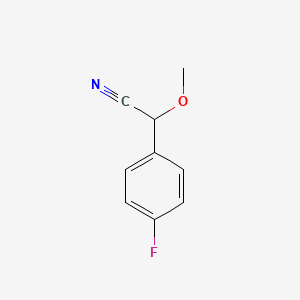
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
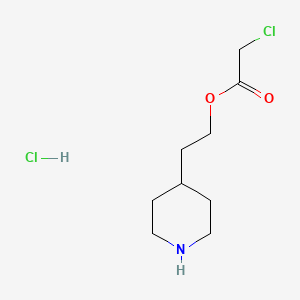
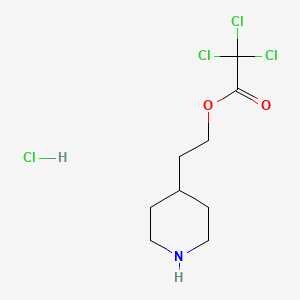
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)